4-Hydroxy-3-(trifluoromethyl)phenacyl bromide
Overview
Description
4-Hydroxy-3-(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04 g/mol . It is known for its unique structure, which includes a trifluoromethyl group, a hydroxy group, and a bromide attached to a phenacyl moiety . This compound is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
The synthesis of 4-Hydroxy-3-(trifluoromethyl)phenacyl bromide typically involves the bromination of 4-Hydroxy-3-(trifluoromethyl)acetophenone . The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane . The reaction mixture is stirred at a specific temperature until the desired product is formed, which is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
4-Hydroxy-3-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted by nucleophiles such as amines, thiols, or alcohols under basic conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the phenacyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like ethanol or methanol, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Hydroxy-3-(trifluoromethyl)phenacyl bromide is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism by which 4-Hydroxy-3-(trifluoromethyl)phenacyl bromide exerts its effects involves its reactivity towards nucleophiles and electrophiles . The bromide group can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds . The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack . The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-Hydroxy-3-(trifluoromethyl)phenacyl bromide can be compared with other similar compounds, such as:
4-Hydroxy-3-(trifluoromethyl)acetophenone: Lacks the bromide group, making it less reactive in substitution reactions.
4-Fluoro-3-(trifluoromethyl)phenacyl bromide: Contains a fluoro group instead of a hydroxy group, altering its reactivity and interactions.
2-Bromo-4-(trifluoromethyl)acetophenone: Has the bromide group in a different position, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications .
Properties
IUPAC Name |
2-bromo-1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-4-8(15)5-1-2-7(14)6(3-5)9(11,12)13/h1-3,14H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNDGYJPHFCODJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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